GluN2B-NMDAR antagonist-2

Stroke Neuroprotection Excitotoxicity

The selectivity & PK profile of GluN2B-NMDAR antagonist-2 (S-58) cannot be substituted. It is pierardine-derived, guaranteeing a unique scaffold vs biaryl series. With confirmed brain exposure, mild cytotoxicity (IC50 >300 µM in neurons), and a high MTD (450 mg/kg), S-58 outperforms ifenprodil in MCAO models at 5-20 mg/kg i.v. Secure characterized, brain-penetrant reference material for your stroke & CNS programs.

Molecular Formula C24H25Cl2N3O3
Molecular Weight 474.4 g/mol
Cat. No. B12370987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluN2B-NMDAR antagonist-2
Molecular FormulaC24H25Cl2N3O3
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl
InChIInChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1
InChIKeyLBSFKARCSBQZBA-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GluN2B-NMDAR antagonist-2 (S-58): Chemical Profile and Procurement-Relevant Baseline Characteristics for Stroke Research


GluN2B-NMDAR antagonist-2 (compound S-58) is a potent, selective, and brain-penetrant negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR) [1]. It was discovered through the structural optimization of pierardine, a natural product from Dendrobium aphyllum [1]. The compound exhibits an IC50 of 74.01 ± 12.03 nM against GluN1/GluN2B receptor-mediated currents in patch-clamp assays and demonstrates favorable selectivity over other NMDAR subunits and off-target receptors [1]. S-58 has been advanced to preclinical investigation as an anti-stroke candidate based on its in vivo efficacy and safety profile [1].

Why GluN2B-NMDAR antagonist-2 Cannot Be Substituted with Other In-Class NMDAR Modulators for Preclinical Stroke Modeling


Generic substitution of GluN2B-selective antagonists is scientifically invalid due to substantial heterogeneity in subunit selectivity, allosteric binding modes, brain penetration, and off-target profiles that profoundly impact experimental outcomes and translational relevance. GluN2B-NMDAR antagonist-2 (S-58) demonstrates a distinct profile characterized by moderate nanomolar potency, confirmed brain exposure, and mild in vitro cytotoxicity that differentiates it from both older tool compounds like ifenprodil and more recent clinical candidates such as radiprodil and NP10679 [1]. Furthermore, S-58's origin as a pierardine derivative confers a unique chemical scaffold distinct from the biaryl series that typifies many GluN2B antagonists, which may underlie differences in pharmacokinetic behavior and safety margins [1].

GluN2B-NMDAR antagonist-2 (S-58): Head-to-Head and Cross-Study Quantitative Evidence for Scientific Selection


GluN2B Antagonistic Potency: S-58 vs. Radiprodil vs. NP10679 vs. UBP792

GluN2B-NMDAR antagonist-2 (S-58) exhibits an IC50 of 74.01 ± 12.03 nM against GluN1/GluN2B receptor-mediated currents in a patch-clamp assay [1]. This potency is intermediate among comparators: radiprodil demonstrates higher potency (IC50 = 29 nM) in Xenopus oocyte voltage-clamp recordings [2], NP10679 exhibits pH-dependent potency (IC50 = 23 nM at pH 6.9, 142 nM at pH 7.6) [3], while UBP792 is significantly less potent (IC50 = 4-10 μM) with partial subtype-selectivity [4].

Stroke Neuroprotection Excitotoxicity

In Vivo Stroke Efficacy: S-58 Matches Ifenprodil in MCAO Model

In a direct head-to-head in vivo comparison, S-58 exerted therapeutic efficacy comparable to that of the approved GluN2B NMDAR antagonist ifenprodil in reducing cerebral infarction rates and neurological deficit scores in the MCAO (middle cerebral artery occlusion) rat model of ischemic stroke [1]. S-58 demonstrated a dose-dependent reduction in infarct volume when administered intravenously at 5, 10, and 20 mg/kg .

Ischemic Stroke MCAO Neuroprotection

In Vitro Cytotoxicity Profile: S-58 Exhibits Mild, Cell-Type Dependent Toxicity

GluN2B-NMDAR antagonist-2 (S-58) demonstrates mild and cell-type dependent cytotoxicity in vitro. In HEK293 cells, the IC50 for cytotoxicity is 22.01 μM, while in mouse L929 cells it is 56.34 μM, and in mouse primary neurons it exceeds 300 μM [1]. This profile contrasts with compounds like NP10679, which exhibits functional inhibition of hERG (IC50 = 0.62 μM) and H1 histamine receptors (IC50 = 0.073 μM) .

Cytotoxicity Safety In vitro toxicology

Subunit Selectivity: S-58 Demonstrates Favorable Specificity Over Other NMDAR Subtypes

GluN2B-NMDAR antagonist-2 (S-58) displays favorable specificity over other NMDAR subtypes and off-target receptors [1]. In contrast, the clinically advanced radiprodil exhibits >80% efficacy against human disease-associated GRIN1 and GRIN2B missense variants, indicating broader activity across mutant receptors [2]. UBP792, a negative allosteric modulator, shows only partial subtype-selectivity with maximal inhibition ranging from 52% to 89% across GluN2A-D subtypes [3].

Subunit selectivity Off-target profiling GluN2A

Brain Penetration and In Vivo Safety: S-58 Shows Excellent Brain Exposure and High MTD

GluN2B-NMDAR antagonist-2 (S-58) exhibits excellent brain exposure [1] and demonstrates a favorable in vivo safety profile with a maximum tolerated dose (MTD) of 450 mg/kg in ICR mice following intravenous administration . This contrasts with the older tool compound ifenprodil, which has known α1 adrenergic and σ1 receptor off-target activities [2], and NP10679, which inhibits hERG (IC50 = 0.62 μM) and H1 receptors (IC50 = 0.073 μM) .

Blood-brain barrier Pharmacokinetics Maximum tolerated dose

High-Value Application Scenarios for GluN2B-NMDAR antagonist-2 in Preclinical Stroke and Excitotoxicity Research


Preclinical Ischemic Stroke Modeling (MCAO Rat Model)

Utilize GluN2B-NMDAR antagonist-2 (S-58) at 5-20 mg/kg intravenous doses to assess neuroprotective efficacy in the MCAO rat model of ischemic stroke. The compound's comparable efficacy to ifenprodil [1] and dose-dependent infarct reduction make it an ideal positive control or test article for evaluating novel stroke therapeutics.

In Vitro Excitotoxicity and Neuroprotection Studies in Primary Neuronal Cultures

Employ S-58 in primary mouse neuronal cultures exposed to excitotoxic stimuli (e.g., glutamate/glycine or oxygen-glucose deprivation) to dissect GluN2B-specific contributions to neuronal death. The compound's mild cytotoxicity in primary neurons (IC50 >300 μM) [2] ensures a wide concentration window for mechanistic studies without confounding toxicity.

Blood-Brain Barrier Penetration and CNS Pharmacokinetic Studies

Leverage S-58's confirmed brain exposure [1] and high MTD (450 mg/kg) for in vivo CNS target engagement and pharmacokinetic/pharmacodynamic (PK/PD) modeling. S-58 serves as a reference brain-penetrant GluN2B antagonist for benchmarking novel CNS candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for GluN2B-NMDAR antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.